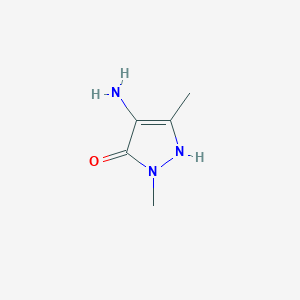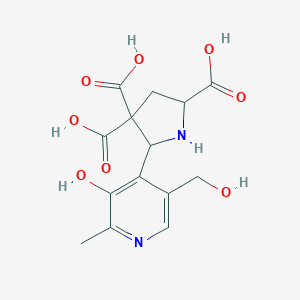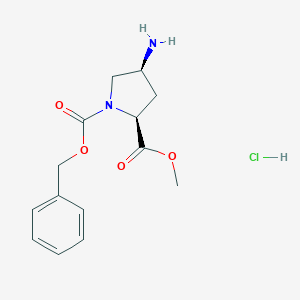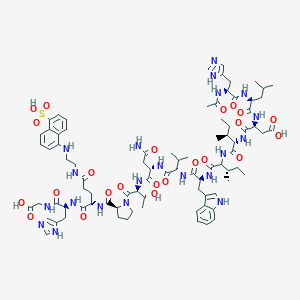
4-Amino-1,3-dimethyl-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1,3-dimethyl-1H-pyrazol-5-ol, also known as ADMP, is a heterocyclic organic compound that has gained significant attention in the scientific community for its potential applications in various fields. The compound is a pyrazolone derivative that possesses a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties.
Mecanismo De Acción
The mechanism of action of 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol is not fully understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase, which is responsible for the production of prostaglandins, a group of lipid compounds that play a key role in the inflammatory response. By inhibiting the production of prostaglandins, 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol can reduce inflammation, pain, and fever.
Efectos Bioquímicos Y Fisiológicos
4-Amino-1,3-dimethyl-1H-pyrazol-5-ol has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol can inhibit the production of prostaglandins, reduce the expression of inflammatory cytokines, and inhibit the activation of nuclear factor-kappaB, a transcription factor that plays a key role in the inflammatory response. In vivo studies have shown that 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol can reduce pain and inflammation in animal models of arthritis and other inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Amino-1,3-dimethyl-1H-pyrazol-5-ol has several advantages for lab experiments, including its simple synthesis method, low cost, and wide range of biological activities. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol, including the development of new drugs based on its anti-inflammatory and analgesic properties, the investigation of its potential as a treatment for fever, and the further elucidation of its mechanism of action. Additionally, future studies could investigate the potential of 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol as a therapeutic agent for other conditions, such as cancer and autoimmune diseases.
Conclusion:
In conclusion, 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol is a heterocyclic organic compound with significant potential for applications in various fields. Its anti-inflammatory, analgesic, and antipyretic properties make it a potential candidate for the development of new drugs for the treatment of pain and inflammation. Its simple synthesis method, low cost, and wide range of biological activities make it an attractive target for further research. However, further studies are needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
4-Amino-1,3-dimethyl-1H-pyrazol-5-ol can be synthesized through a simple and efficient method using 3-methyl-2-pyrazolin-5-one and hydrazine hydrate as starting materials. The reaction is carried out in the presence of a catalyst, such as acetic acid or sulfuric acid, at a temperature range of 100-120°C. The resulting product is then purified through recrystallization or column chromatography, yielding pure 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol.
Aplicaciones Científicas De Investigación
4-Amino-1,3-dimethyl-1H-pyrazol-5-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol has been investigated for its anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In pharmacology, 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol has been shown to possess antipyretic effects, making it a potential candidate for the treatment of fever. In biochemistry, 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol has been studied for its ability to inhibit the enzyme cyclooxygenase, which plays a key role in the inflammatory response.
Propiedades
IUPAC Name |
4-amino-2,5-dimethyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-3-4(6)5(9)8(2)7-3/h7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUDPRKWBPNZMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1,3-dimethyl-1H-pyrazol-5-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Propanol, 2-methyl-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]-](/img/structure/B164024.png)
![(9Z,12Z)-N-[(2R)-1-hydroxypropan-2-yl]octadeca-9,12-dienamide](/img/structure/B164035.png)








![2-[[(6E,8E)-1,12-diamino-11-(carboxymethylamino)-2,11-dihydroxy-3,10-dioxododeca-6,8-dien-2-yl]amino]acetic acid](/img/structure/B164069.png)


